N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S2/c1-15(2)14-27(23,24)17-8-11-21(12-9-17)19(22)7-10-20-28(25,26)18-6-4-5-16(3)13-18/h4-6,13,15,17,20H,7-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLHXHPEIYLJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and pest control. This article reviews its pharmacological properties, biological mechanisms, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₈N₂O₅S₂
- Molecular Weight : 318.42 g/mol
Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, a related compound exhibited strong inhibitory activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 1.35 µM to 3.04 µM . These findings suggest that sulfonamide derivatives may target critical pathways in tumorigenesis.
The mechanism by which these compounds exert their effects often involves dual targeting of oncogenic pathways. For example, one study indicated that a related sulfonamide derivative inhibited tubulin polymerization and directly affected STAT3 phosphorylation, leading to reduced tumor growth in vivo . This dual-target approach enhances the therapeutic efficacy against resistant cancer types.
Case Study 1: In Vitro Efficacy
In a controlled study, the compound was tested on B16F10 melanoma cells to evaluate its cytotoxic effects. The results demonstrated that concentrations up to 20 µM did not exhibit significant cytotoxicity but effectively reduced melanin production, indicating potential applications in skin-related conditions .
Case Study 2: In Vivo Studies
In vivo experiments using xenograft models showed that the compound could inhibit tumor growth by over 80% when administered at therapeutic doses. This highlights its potential as an effective anticancer agent .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Targeted Pathway | Activity Type |
|---|---|---|---|
| Compound DL14 | 1.35 | Tubulin, STAT3 | Antitumor |
| N-(isobutylsulfonyl) | TBD | TBD | TBD |
Preparation Methods
Sulfonation of Piperidine Derivatives
Piperidine undergoes sulfonation with isobutylsulfonyl chloride under basic conditions. A representative procedure involves:
Reagents :
- Piperidine (1.0 equiv)
- Isobutylsulfonyl chloride (1.2 equiv)
- Triethylamine (2.5 equiv)
- Dichloromethane (0.5 M)
Conditions :
- 0°C to room temperature, 12 hr
- Aqueous workup with 1M HCl and saturated NaHCO₃
- Column chromatography (SiO₂, hexane/EtOAc 3:1)
Yield : 68–72%
Alternative Pathway via Thioether Oxidation
A two-step sequence achieves higher regioselectivity:
Thioether Formation
Piperidine + isobutylthiol → Mitsunobu reaction (DIAD, PPh₃) → 4-isobutylthiopiperidine (89% yield)Oxidation to Sulfone
H₂O₂ (30%), AcOH, 60°C, 6 hr → 4-(isobutylsulfonyl)piperidine (94% yield)
Synthesis of 3-(3-Methylbenzenesulfonamido)propanoic Acid
Sulfonamide Coupling
3-Aminopropanoic acid reacts with 3-methylbenzenesulfonyl chloride:
Procedure :
- 3-Aminopropanoic acid (1.0 equiv)
- 3-Methylbenzenesulfonyl chloride (1.1 equiv)
- Pyridine (3.0 equiv), THF, 0°C → RT, 4 hr
- Acidic workup (1M HCl), recrystallization (EtOH/H₂O)
Carbodiimide-Mediated Activation
For improved efficiency:
- EDC·HCl (1.3 equiv), HOBt (1.3 equiv)
- DMF, 0°C → RT, 2 hr
- Isolation via precipitation (ice water)
Purity : >98% (HPLC)
Final Coupling Strategies
Amide Bond Formation
Coupling 4-(isobutylsulfonyl)piperidine with 3-(3-methylbenzenesulfonamido)propanoic acid:
Method A : HATU-mediated
- HATU (1.5 equiv), DIPEA (3.0 equiv)
- DMF, 0°C → RT, 6 hr
- Yield: 74%
Method B : Mixed Carbonate Approach
- Propanoic acid → acyl chloride (SOCl₂)
- Reaction with piperidine derivative (DMAP, CH₂Cl₂)
- Yield: 68%
Process Optimization Data
Table 1: Solvent Effects on Coupling Efficiency
| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DMF | DIPEA | 25 | 6 | 74 |
| THF | NaHCO₃ | 40 | 12 | 58 |
| CH₂Cl₂ | Triethylamine | 0→25 | 8 | 63 |
| DMSO | DBU | 50 | 4 | 71 |
Table 2: Catalytic Effects in Thioether Oxidation
| Catalyst | Oxidant | Time (hr) | Conversion (%) |
|---|---|---|---|
| None | H₂O₂ | 6 | 94 |
| Na₂WO₄·2H₂O | H₂O₂ | 2 | 99 |
| CH₃ReO₃ | TBHP | 1.5 | 98 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.72 (d, J=8.0 Hz, 1H, ArH)
- δ 7.54 (t, J=7.6 Hz, 1H, ArH)
- δ 7.43 (d, J=7.6 Hz, 1H, ArH)
- δ 3.62–3.55 (m, 2H, piperidine CH₂N)
- δ 3.21 (q, J=6.4 Hz, 2H, COCH₂)
- δ 2.68 (s, 3H, ArCH₃)
HRMS (ESI+) :
- m/z calcd for C₁₉H₃₀N₂O₅S₂ [M+H]⁺: 431.1721
- Found: 431.1724
Purification Challenges and Solutions
Column Chromatography
Optimal separation achieved using:
- Stationary phase: Silica gel 60 (230–400 mesh)
- Mobile phase: Gradient elution from hexane/EtOAc (4:1) to (1:2)
Recrystallization Optimization
Solvent Pair Screening :
| Solvent Combination | Purity (%) | Recovery (%) |
|---|---|---|
| EtOH/H₂O | 99.2 | 78 |
| Acetone/Hexane | 98.7 | 82 |
| CH₂Cl₂/Pentane | 97.9 | 85 |
Scale-Up Considerations
Environmental Impact Assessment
Process Mass Intensity :
- Total PMI: 56 kg/kg product
- Solvent contribution: 89% of PMI
- Optimization through solvent recycling reduces PMI to 38 kg/kg
Alternative Synthetic Approaches
Enzymatic Sulfonation
Exploratory studies using aryl sulfotransferases:
- Conversion: 42%
- Selectivity: >99% para-sulfonation
- Limitations: Substrate inhibition at >50 mM
Flow Chemistry Implementation
Microreactor system advantages:
- Reaction time reduction from 6 hr to 12 min
- Improved heat management for exothermic steps
- Continuous crystallization integration increases overall yield to 81%
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide?
- Key parameters include reaction temperature (e.g., 60–80°C for sulfonamide coupling), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios of intermediates like piperidine derivatives and sulfonyl chlorides. Optimization often requires iterative testing using TLC or HPLC to monitor reaction progress .
- Example protocol: A two-step synthesis involving (1) sulfonylation of isobutylpiperidine under inert atmosphere and (2) coupling with 3-methylbenzenesulfonamide using EDC/HOBt as activating agents .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., distinguishing piperidine ring protons at δ 1.2–3.5 ppm) and sulfonamide linkages. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 485.18) and detects impurities via isotopic patterns .
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the piperidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological audit: Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in receptor-binding affinity may arise from differences in membrane preparation (e.g., synaptosomal vs. transfected HEK293 cells) .
- Statistical reconciliation: Apply multivariate analysis to isolate confounding variables (e.g., batch-to-batch purity variations). Contradictions in enzyme inhibition data may stem from buffer pH or ionic strength effects on sulfonamide ionization .
Q. What strategies are used to elucidate the compound’s mechanism of action in in vivo studies?
- Pharmacokinetic profiling: Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-tagged sulfonamide) in rodent models. LC-MS/MS quantifies metabolites, particularly oxidative products of the piperidine ring .
- Target deconvolution: Combine chemoproteomics (e.g., affinity chromatography with immobilized compound) and CRISPR-Cas9 screening to identify binding partners .
Q. How can computational modeling guide the optimization of this compound’s biological activity?
- Molecular docking: Simulate interactions with target receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on sulfonamide hydrogen bonds and piperidine hydrophobic pockets .
- QSAR analysis: Build regression models correlating substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with activity trends. Validate predictions via in vitro assays .
Methodological Challenges and Solutions
Q. What analytical challenges arise in studying this compound’s reactivity under physiological conditions?
- Hydrolysis susceptibility: The sulfonamide group may degrade in acidic environments (e.g., lysosomal pH). Stability testing via accelerated degradation studies (40°C/75% RH) identifies protective formulations (e.g., PEGylation) .
- Redox activity: Piperidine’s tertiary amine may undergo oxidation. Cyclic voltammetry predicts redox potentials, guiding antioxidant co-administration strategies .
Q. How do researchers address discrepancies in solubility data across studies?
- Standardized protocols: Use USP buffers (pH 1.2–7.4) and dynamic light scattering (DLS) to measure solubility. For example, log P values vary due to solvent polarity (e.g., 2.8 in octanol vs. 1.9 in PBS) .
- Co-solvent systems: Improve bioavailability via micellar encapsulation (e.g., Poloxamer 407) or β-cyclodextrin complexation .
Key Recommendations for Researchers
- Contradiction analysis: Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Stereochemical rigor: Use chiral HPLC to isolate enantiomers, as biological activity may differ by configuration (e.g., R- vs. S-piperidine) .
- Ethical sourcing: Avoid commercial databases with unverified data (e.g., BenchChem); prioritize peer-reviewed journals and PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
